molecular formula C23H22N2O3 B4026807 1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone

1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone

Cat. No.: B4026807
M. Wt: 374.4 g/mol
InChI Key: RHJIUFGKLFWNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone is a complex organic compound with a molecular formula of C14H17NO3. It is known for its unique structure, which includes an azepane ring, a benzodioxole moiety, and a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the use of palladium catalysts and appropriate ligands to facilitate the coupling of azepane and benzodioxole derivatives with quinoline intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The benzodioxole moiety can interact with cellular proteins, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone is unique due to its combination of an azepane ring, benzodioxole moiety, and quinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

azepan-1-yl-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-23(25-11-5-1-2-6-12-25)18-14-20(24-19-8-4-3-7-17(18)19)16-9-10-21-22(13-16)28-15-27-21/h3-4,7-10,13-14H,1-2,5-6,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJIUFGKLFWNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone
Reactant of Route 2
Reactant of Route 2
1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone
Reactant of Route 3
Reactant of Route 3
1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone
Reactant of Route 4
Reactant of Route 4
1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone
Reactant of Route 5
Reactant of Route 5
1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone
Reactant of Route 6
Reactant of Route 6
1-azepanyl[2-(1,3-benzodioxol-5-yl)-4-quinolyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.